molecular formula C27H56INO3 B12793296 1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide CAS No. 126614-04-8

1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide

Cat. No.: B12793296
CAS No.: 126614-04-8
M. Wt: 569.6 g/mol
InChI Key: GQERKQKXWBAWOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide involves its interaction with cell membranes and molecular targets. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide is unique due to its specific combination of functional groups and structural features, which confer distinct physicochemical properties and biological activities.

Properties

CAS No.

126614-04-8

Molecular Formula

C27H56INO3

Molecular Weight

569.6 g/mol

IUPAC Name

1-(2-ethoxy-3-hexadecoxypropyl)-1-methylpiperidin-1-ium-4-ol;iodide

InChI

InChI=1S/C27H56NO3.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30-25-27(31-5-2)24-28(3)21-19-26(29)20-22-28;/h26-27,29H,4-25H2,1-3H3;1H/q+1;/p-1

InChI Key

GQERKQKXWBAWOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(C[N+]1(CCC(CC1)O)C)OCC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.